An In-depth Technical Guide to 4-Bromomethylbiphenyl: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 4-Bromomethylbiphenyl: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromomethylbiphenyl, a key bifunctional organic compound. It details the chemical and physical properties, molecular structure, and spectroscopic profile of this versatile molecule. This guide also outlines detailed experimental protocols for its synthesis and purification, as well as its significant applications in pharmaceutical drug development and polymer chemistry. The information is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.
Chemical Properties and Structure
4-Bromomethylbiphenyl, also known as 4-(bromomethyl)-1,1'-biphenyl, is a solid organic compound that serves as a crucial building block in various chemical syntheses. Its bifunctional nature, possessing both a reactive bromomethyl group and a stable biphenyl scaffold, makes it a valuable intermediate.
Physicochemical Properties
The key physicochemical properties of 4-Bromomethylbiphenyl are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁Br | [1][2] |
| Molecular Weight | 247.13 g/mol | [1][2] |
| Appearance | White to pale yellow or beige powder | [1][3] |
| Melting Point | 83-86 °C | [3][4] |
| Boiling Point | 140 °C at 10 mmHg | [4] |
| Solubility | Soluble in chloroform and methanol. | [4] |
| CAS Number | 2567-29-5 | [1][2] |
Chemical Structure
The structure of 4-Bromomethylbiphenyl consists of a biphenyl backbone with a bromomethyl substituent at the 4-position of one of the phenyl rings.
Spectroscopic Data
The structural elucidation of 4-Bromomethylbiphenyl is confirmed through various spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry are detailed below.
| Technique | Data |
| ¹H NMR | δ (ppm) in CDCl₃: 7.60-7.30 (m, 9H, aromatic protons), 4.55 (s, 2H, -CH₂Br) |
| ¹³C NMR | Expected peaks around 141, 140, 130, 129, 128, 127 ppm for aromatic carbons and around 33 ppm for the -CH₂Br carbon. |
| FTIR (KBr pellet) | Characteristic peaks expected for C-H stretching of the aromatic rings (~3100-3000 cm⁻¹), C=C stretching of the aromatic rings (~1600-1450 cm⁻¹), and C-Br stretching (~600-500 cm⁻¹). |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak with a characteristic isotopic pattern for bromine (M⁺ and M+2 peaks in approximately 1:1 ratio) at m/z 246 and 248. A major fragment corresponding to the loss of Br (m/z 167, [C₁₃H₁₁]⁺). |
Experimental Protocols
Synthesis of 4-Bromomethylbiphenyl
A common method for the synthesis of 4-Bromomethylbiphenyl is the radical bromination of 4-methylbiphenyl using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Materials:
-
4-Methylbiphenyl
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Sodium bicarbonate solution (aqueous, saturated)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbiphenyl in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and wash with saturated sodium bicarbonate solution, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 4-Bromomethylbiphenyl as a white to pale yellow solid.
Spectroscopic Analysis Protocols
¹H and ¹³C NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software, referencing the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
FTIR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph for GC-MS analysis.
-
Acquire the spectrum using Electron Ionization (EI) at 70 eV.
Applications in Drug Development and Polymer Chemistry
4-Bromomethylbiphenyl is a valuable intermediate in the synthesis of various pharmaceuticals and polymers due to its ability to introduce the biphenylmethyl moiety.
Synthesis of Angiotensin II Receptor Antagonists (Sartans)
4-Bromomethylbiphenyl and its derivatives are key precursors in the synthesis of a class of antihypertensive drugs known as sartans, such as Losartan.[5] The biphenyl scaffold is crucial for the antagonist's interaction with the AT1 receptor.[6] The synthesis of Losartan often involves the alkylation of an imidazole derivative with a cyanobiphenyl compound derived from 4-bromomethylbiphenyl.[1][6][7]
Initiator for Atom Transfer Radical Polymerization (ATRP)
The bromomethyl group in 4-Bromomethylbiphenyl can act as an efficient initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique.[2] This allows for the synthesis of well-defined polymers with a biphenyl end-group, which can impart specific properties to the resulting material. For instance, it can be used to initiate the polymerization of monomers like styrene to produce polystyrene with a biphenyl terminus.
Experimental Protocol for ATRP of Styrene:
-
To a Schlenk flask, add the copper(I) bromide (CuBr) catalyst and the ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).
-
Seal the flask, and deoxygenate by several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
Add the degassed monomer (styrene) and solvent (e.g., anisole) via syringe.
-
Add the initiator, 4-Bromomethylbiphenyl, to the reaction mixture via syringe.
-
Place the flask in a preheated oil bath to start the polymerization.
-
Monitor the polymerization by taking samples at timed intervals and analyzing the monomer conversion by GC and the polymer molecular weight and polydispersity by Gel Permeation Chromatography (GPC).
-
Terminate the polymerization by cooling the flask and exposing the contents to air.
-
Purify the polymer by dissolving it in a suitable solvent (e.g., tetrahydrofuran, THF) and precipitating it in a non-solvent (e.g., methanol).
Safety and Handling
4-Bromomethylbiphenyl is a corrosive and lachrymatory substance. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. Store in a cool, dry, and dark place in a tightly sealed container.
Conclusion
4-Bromomethylbiphenyl is a highly valuable and versatile intermediate in organic synthesis. Its well-defined chemical and physical properties, coupled with its reactivity, make it an essential building block for the synthesis of important pharmaceutical compounds, most notably angiotensin II receptor antagonists. Furthermore, its utility as an initiator in controlled radical polymerization techniques like ATRP opens avenues for the creation of advanced polymeric materials with specific functionalities. This guide provides the foundational knowledge and detailed protocols necessary for the effective and safe utilization of 4-Bromomethylbiphenyl in a research and development setting.
References
- 1. An Improved Process For Preparing Losartan Potassium [quickcompany.in]
- 2. Preparation of Branched Polystyrene Using Atom Transfer Radical Polymerization Techniques and Protection-Deprotection Chemistry -Macromolecular Research | 학회 [koreascience.kr]
- 3. benchchem.com [benchchem.com]
- 4. FTIR [terpconnect.umd.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. US7915425B2 - Process for the preparation of losartan - Google Patents [patents.google.com]
- 7. KR20080039333A - Method of manufacturing Losartan - Google Patents [patents.google.com]
